4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine
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Overview
Description
4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 4 and a methylsulfonylpropyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methylsulfonylpropyl group: This step involves the reaction of the pyrazole derivative with 3-chloropropyl methyl sulfone in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(methylsulfonyl)propyl-1h-pyrazol-4-amine
- 4-Methyl-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine
- 4-Methyl-1-(3-(methylsulfonyl)butyl)-1h-pyrazol-3-amine
Uniqueness
4-Methyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonylpropyl group at position 1 and the methyl group at position 4 provides distinct properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-methyl-1-(3-methylsulfonylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-7-6-11(10-8(7)9)4-3-5-14(2,12)13/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
IFMJOVFDMULFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCS(=O)(=O)C |
Origin of Product |
United States |
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